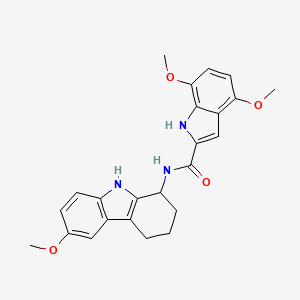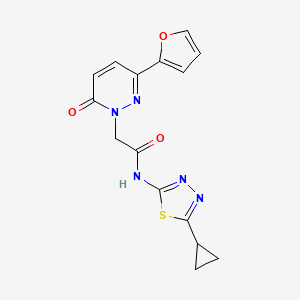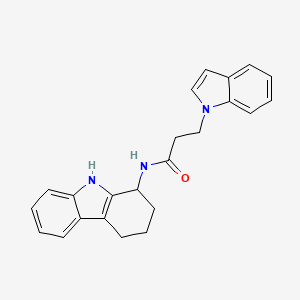![molecular formula C21H26N4O2 B10990885 3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B10990885.png)
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide is a complex organic compound that features a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide can be achieved through various synthetic routes. One common method involves the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes. This process uses I2–DMSO as the oxidizing agent to facilitate the formation of the triazolopyridine ring . The reaction shows a wide substrate scope and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like I2–DMSO for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes . This interaction can lead to the inhibition of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a triazolo ring fused with another aromatic system and exhibit similar DNA intercalation properties.
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-ol: This compound shares the triazolo structure and is studied for its pharmacological activities.
Uniqueness
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other triazolopyridine derivatives.
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)14-18(21-24-23-19-6-4-5-13-25(19)21)22-20(26)12-9-16-7-10-17(27-3)11-8-16/h4-8,10-11,13,15,18H,9,12,14H2,1-3H3,(H,22,26) |
InChI Key |
SIGFZBDJGZYEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chlorophenyl)-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10990822.png)
![ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B10990828.png)
![(E)-N-1,3-benzothiazol-2(3H)-ylidene-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10990833.png)

![N-(4-butylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990848.png)
![3-{3-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10990849.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10990861.png)
![2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10990863.png)
![4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B10990864.png)


![4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10990881.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10990891.png)
